molecular formula C17H15NO3 B11846208 5,7-Dimethoxy-3-phenylquinolin-4(1H)-one

5,7-Dimethoxy-3-phenylquinolin-4(1H)-one

Cat. No.: B11846208
M. Wt: 281.30 g/mol
InChI Key: YRACMPLCMQTCDB-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-phenylquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-3-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with methoxy-substituted benzaldehydes, followed by cyclization and oxidation steps. Reaction conditions may include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3-phenylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxyquinoline: Lacks the phenyl group at position 3.

    3-Phenylquinolin-4(1H)-one: Lacks the methoxy groups at positions 5 and 7.

    Quinoline: The parent compound without any substitutions.

Uniqueness

5,7-Dimethoxy-3-phenylquinolin-4(1H)-one is unique due to the presence of both methoxy groups and a phenyl group, which may contribute to its distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

5,7-dimethoxy-3-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO3/c1-20-12-8-14-16(15(9-12)21-2)17(19)13(10-18-14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19)

InChI Key

YRACMPLCMQTCDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C3=CC=CC=C3

Origin of Product

United States

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